molecular formula C44H46Cl4N8Zn B13413920 {4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride

{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride

Cat. No.: B13413920
M. Wt: 894.1 g/mol
InChI Key: UHVZXKFEGYMNNM-UHFFFAOYSA-J
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Description

{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride is a complex zinc porphyrin compound Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, the oxygen-carrying component of hemoglobin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde under acidic conditions.

    Metalation: The porphyrin core is then reacted with a zinc salt, such as zinc acetate, to insert the zinc ion into the porphyrin ring.

    Quaternization: The final step involves the quaternization of the pyridinium groups, which is achieved by reacting the zinc porphyrin with methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of the pyridinium groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a zinc porphyrin oxide, while reduction could produce a reduced zinc porphyrin derivative.

Scientific Research Applications

{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.

    Biology: Studied for its potential role in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.

    Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Employed in the development of sensors and electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of {4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride involves its interaction with molecular targets and pathways:

    Photodynamic Therapy: Upon light activation, the compound generates reactive oxygen species that can damage cellular components, leading to cell death.

    Antimicrobial Action: The compound disrupts microbial cell membranes and interferes with essential cellular processes, leading to the death of the microorganisms.

Comparison with Similar Compounds

Similar Compounds

    {5,10,15,20-Tetraphenylporphyrinato}zinc(II): Another zinc porphyrin compound with similar structural features but different substituents.

    {5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato}zinc(II): A water-soluble zinc porphyrin with sulfonate groups.

Uniqueness

{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride is unique due to its quaternized pyridinium groups, which enhance its solubility in water and its ability to interact with biological molecules. This makes it particularly suitable for applications in medicine and biology.

Properties

Molecular Formula

C44H46Cl4N8Zn

Molecular Weight

894.1 g/mol

IUPAC Name

zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;tetrachloride

InChI

InChI=1S/C44H46N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28,33,35,38,40-45,48H,1-4H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

UHVZXKFEGYMNNM-UHFFFAOYSA-J

Canonical SMILES

C[N+]1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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